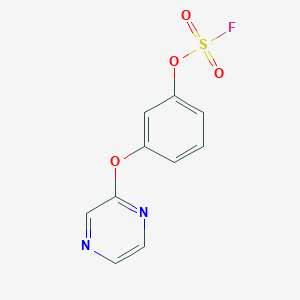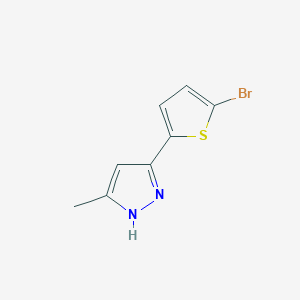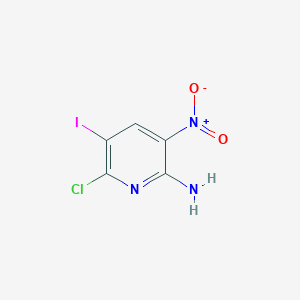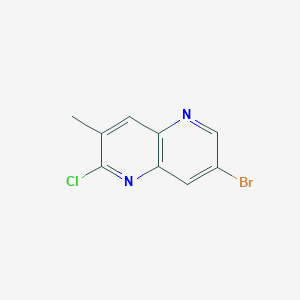![molecular formula C10H17NO4 B2721865 N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide CAS No. 2305280-99-1](/img/structure/B2721865.png)
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.249. This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and an oxan ring structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-4-(methoxymethyl)oxan-3-one with prop-2-enamide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxan ring can be reduced to form a more saturated ring structure.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxan ring may produce a more saturated cyclic structure.
Aplicaciones Científicas De Investigación
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxymethyl groups play a crucial role in its binding to target molecules, while the oxan ring structure provides stability and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
Uniqueness
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
N-[4-hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-9(12)11-8-6-15-5-4-10(8,13)7-14-2/h3,8,13H,1,4-7H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRXSQINPXMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2721786.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2721790.png)
![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2721795.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2721801.png)

